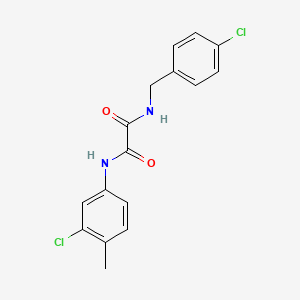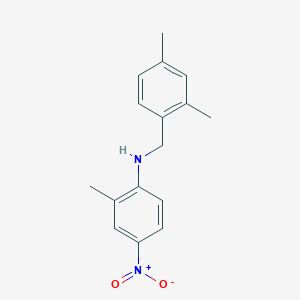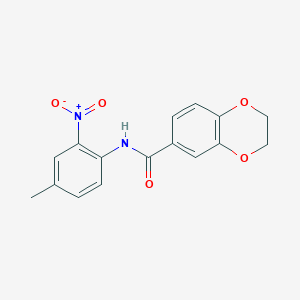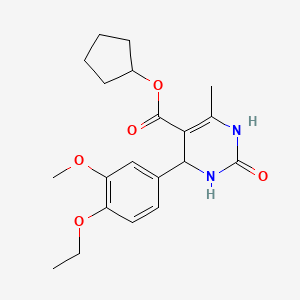
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, also known as CBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBE is a small molecule that has been shown to interact with various receptors and enzymes in the body, making it a valuable tool for investigating biological pathways and disease mechanisms.
Mécanisme D'action
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's mechanism of action is complex and involves interactions with multiple receptors and enzymes in the body. One of its primary targets is the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can increase the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to modulate the activity of certain receptors involved in neurotransmission, leading to potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's complex mechanism of action and multiple targets can make it difficult to interpret results from experiments. Additionally, its potential effects on the endocannabinoid system may limit its use in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research involving N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's interactions with the endocannabinoid system may have implications for the development of novel drugs targeting this system. Overall, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's unique properties and potential applications make it an exciting area of research for scientists in a range of disciplines.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been used in a wide range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of specific enzymes. Inflammation research has demonstrated that N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can reduce the production of inflammatory cytokines, which are involved in a range of diseases. In neurological research, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to modulate the activity of certain receptors involved in neurotransmission, making it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10-2-7-13(8-14(10)18)20-16(22)15(21)19-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQCGAFNKGHTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)

![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)


![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)


![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)